H-Arg-Ser-Lys-Arg-OH

Description

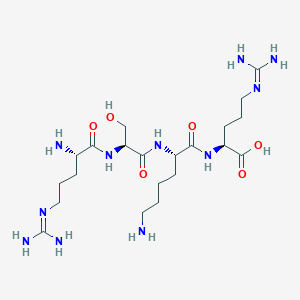

H-Arg-Ser-Lys-Arg-OH is a tetrapeptide composed of arginine (Arg), serine (Ser), lysine (Lys), and arginine (Arg) residues. The sequence contains two cationic residues (Arg and Lys), which likely confer strong electrostatic interactions with negatively charged biological targets, such as cell membranes or proteins.

Properties

CAS No. |

257904-59-9 |

|---|---|

Molecular Formula |

C21H43N11O6 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H43N11O6/c22-8-2-1-6-13(17(35)31-14(19(37)38)7-4-10-29-21(26)27)30-18(36)15(11-33)32-16(34)12(23)5-3-9-28-20(24)25/h12-15,33H,1-11,22-23H2,(H,30,36)(H,31,35)(H,32,34)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 |

InChI Key |

LGUCBVFKJZYBCJ-AJNGGQMLSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Ser-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (serine, lysine, and arginine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-Lys-Arg-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

H-Arg-Ser-Lys-Arg-OH has a wide range of applications in scientific research:

Biochemistry: It is used to study protein-protein interactions and enzyme-substrate binding mechanisms.

Molecular Biology: The peptide serves as a model system for understanding peptide folding and stability.

Medicine: It has potential therapeutic applications, including the development of peptide-based drugs and vaccines.

Industry: The peptide is used in the production of biomaterials and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of H-Arg-Ser-Lys-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In some cases, it may act as an inhibitor or activator, depending on the context. The molecular pathways involved include signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Arg-Ser-Lys-Arg-OH with structurally related peptides:

*Estimated based on residue masses.

Key Observations :

- Charge Density : this compound has a higher positive charge density than Arg-Gly-Glu-Ser-OH due to three cationic residues (Arg, Arg, Lys) versus one (Arg) in the latter .

- Length vs. Function : Shorter peptides like H-Arg-Lys-OH are easier to synthesize but lack the multifunctionality of longer sequences. For example, heptarginine’s seven Arg residues enable strong binding to nucleic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.